Holmium arsenide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Holmium arsenide is a binary inorganic compound composed of holmium and arsenic, with the chemical formula HoAs . It is known for its black crystalline powder appearance and its rock-salt structured crystal lattice, crystallizing in the cubic Fm3m space group . This compound is notable for its unique physical and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Holmium arsenide can be synthesized through several methods. One common synthetic route involves the direct combination of holmium and arsenic elements at high temperatures. The reaction typically occurs in a sealed environment to prevent the volatilization of arsenic . The reaction can be represented as:

Ho+As→HoAs

Industrial production methods often involve the use of high-purity holmium and arsenic, with the reaction carried out in a controlled atmosphere to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Holmium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

-

Oxidation: : When exposed to oxygen, this compound can oxidize to form holmium oxide and arsenic trioxide.

4HoAs+3O2→2Ho2O3+4As2O3

-

Reduction: : this compound can be reduced using strong reducing agents, leading to the formation of elemental holmium and arsenic.

-

Substitution: : In the presence of halogens, this compound can undergo substitution reactions to form holmium halides and arsenic halides.

Common reagents used in these reactions include oxygen, hydrogen, and halogens, with reaction conditions varying based on the desired products .

Scientific Research Applications

Holmium arsenide has a wide range of scientific research applications:

Chemistry: It is used as a semiconductor material due to its unique electronic properties.

Biology: Research is ongoing to explore its potential use in biological imaging and diagnostics.

Medicine: this compound is being investigated for its potential use in targeted drug delivery systems.

Industry: It is used in the production of high-efficiency magnetic refrigeration systems and in photo-optic applications

Mechanism of Action

The mechanism of action of holmium arsenide is primarily related to its electronic and magnetic properties. Holmium ions in the compound create oxygen vacancies and surface defects, which enable effective separation of electron-hole pairs. This property is particularly useful in photocatalytic applications, where this compound can enhance the degradation of pollutants under visible light .

Comparison with Similar Compounds

Holmium arsenide can be compared with other rare earth arsenides such as dysprosium arsenide, erbium arsenide, and gadolinium arsenide.

Dysprosium arsenide (DyAs): Similar to this compound, dysprosium arsenide has semiconductor properties but differs in its magnetic behavior.

Erbium arsenide (ErAs): Erbium arsenide is known for its high thermal stability and is used in high-temperature applications.

Gadolinium arsenide (GdAs): Gadolinium arsenide has unique magnetic properties and is used in magnetic refrigeration systems.

This compound stands out due to its combination of electronic, magnetic, and photocatalytic properties, making it a versatile compound for various applications.

Properties

CAS No. |

12005-92-4 |

|---|---|

Molecular Formula |

AsHo |

Molecular Weight |

239.85192 g/mol |

IUPAC Name |

arsanylidyneholmium |

InChI |

InChI=1S/As.Ho |

InChI Key |

TZCMHASVZNWCGN-UHFFFAOYSA-N |

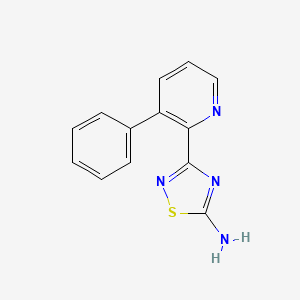

Canonical SMILES |

[As]#[Ho] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)